N-(2-Phenylethyl)indomethacin Amide
Overview
Description
Synthesis Analysis
The synthesis of indomethacin derivatives, including amide variations, often involves the amidation of the carboxylic acid group present in indomethacin. This process can generate potent and selective inhibitors of cyclooxygenase-2 (COX-2), with studies revealing that the esterification/amidation of indomethacin enhances its selectivity towards COX-2 inhibition. Reverse ester/amide derivatives have been synthesized and evaluated as selective COX-2 inhibitors, displaying potency in the low nanomolar range (A. Kalgutkar et al., 2005).
Molecular Structure Analysis
The structural characterization of indomethacin complexes, including those with zinc, has been studied. Such complexes can exhibit unusual binding patterns, where both monomeric and dimeric forms are observed. The crystal structures of various Zn-indomethacin complexes have been determined, showcasing the adaptability and complex structural behavior of indomethacin derivatives in the presence of metal ions (Qing-di Zhou et al., 2000).
Chemical Reactions and Properties
Indomethacin derivatives undergo various chemical reactions, including hydrolysis, which can significantly impact their stability and efficacy as drugs. The acid-catalyzed hydrolysis of indomethacin has been studied, revealing complex mechanisms that dictate the stability of its derivatives. Such insights are crucial for designing more stable and effective indomethacin-based medications (B. García et al., 2006).
Physical Properties Analysis
The physical properties of indomethacin and its derivatives, such as solubility, play a significant role in their pharmacokinetic profiles. Indomethacin's solubility can be modified through the formation of salts or complexes, potentially enhancing its bioavailability. Studies on pharmaceutical salts of indomethacin have shown increased solubility in various pH buffer mediums, which is beneficial for drug formulation (Q. Fu et al., 2019).
Chemical Properties Analysis
The chemical properties of indomethacin derivatives, including "N-(2-Phenylethyl)indomethacin Amide," are influenced by their structural modifications. These alterations can affect their interaction with biological targets, such as COX-2, and modify their pharmacological effects. The synthesis and evaluation of indomethacin analogs as potential anti-inflammatory and analgesic agents highlight the importance of chemical modifications in developing new therapeutic agents with improved efficacy and reduced side effects (Khaled R. A. Abdellatif et al., 2016).
Scientific Research Applications
1. Biochemistry - COX-2 Inhibition
“N-(2-Phenylethyl)indomethacin Amide” is a reversible, potent, and selective COX-2 inhibitor . Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin . COX-2 is an inducible and short-lived isoform that is stimulated by endotoxin, cytokines, and mitogens . It plays important roles in prostaglandin biosynthesis in inflammatory cells and the central nervous system .
Method of Application
“N-(2-Phenylethyl)indomethacin Amide” inhibits human recombinant COX-2 and ovine COX-1 with IC50 values of 0.06 and >66 μM, respectively . It is over 1000 times less potent as an inhibitor of ovine COX-1 .
Results and Outcomes
In the carageenan-induced foot pad edema assay, oral administration of “N-(2-Phenylethyl)indomethacin Amide” showed anti-inflammatory activity .
2. Cancer Research
“N-(2-Phenylethyl)indomethacin Amide” has been reported to show anti-inflammatory, antiangiogenic, and cancer chemopreventive activity in various experimental models .
Method of Application
The specific methods of application in cancer research can vary widely depending on the type of cancer being studied, the experimental model used (such as cell culture or animal models), and the specific research questions being addressed .
Results and Outcomes
While the specific results and outcomes can also vary widely, the overall goal of this type of research is to understand the mechanisms by which “N-(2-Phenylethyl)indomethacin Amide” exerts its effects and to evaluate its potential as a therapeutic agent in the treatment of cancer .
3. Inhibitor of COX-2
“N-(2-Phenylethyl)indomethacin Amide” is an aromatic amide of indomethacin recently reported to be a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 60 nM and 125 nM, respectively .
Method of Application
The compound is used in research settings, where it is typically dissolved in an appropriate solvent and then applied to the experimental system at a concentration determined by the specific experimental design .
Results and Outcomes
The specific results and outcomes can vary widely depending on the experimental system and the specific research questions being addressed .
4. Anti-Inflammatory, Antiangiogenic, and Cancer Chemopreventive Activity
“N-(2-Phenylethyl)indomethacin Amide” shows anti-inflammatory, antiangiogenic, and cancer chemopreventive activity in various experimental models .
Method of Application
The specific methods of application can vary widely depending on the type of model being used and the specific research questions being addressed .
Results and Outcomes
While the specific results and outcomes can also vary widely, the overall goal of this type of research is to understand the mechanisms by which “N-(2-Phenylethyl)indomethacin Amide” exerts its effects and to evaluate its potential as a therapeutic agent .
properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBTNADENXYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274424 | |
Record name | N-(2-Phenylethyl)indomethacin Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)indomethacin Amide | |
CAS RN |
261766-32-9 | |
Record name | Indomethacin phenethylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261766329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Phenylethyl)indomethacin Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.